1-Benzhydryl-3-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea
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Description
1-Benzhydryl-3-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a useful research compound. Its molecular formula is C25H25N3O3 and its molecular weight is 415.493. The purity is usually 95%.
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Biological Activity
1-Benzhydryl-3-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a compound of interest in medicinal chemistry due to its potential pharmacological properties. Its molecular formula is C25H25N3O3, with a molecular weight of 415.493 g/mol. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The specific mechanisms include:
- Inhibition of Enzyme Activity : Preliminary studies suggest that 1-benzhydryl derivatives may inhibit enzymes related to cancer progression and inflammation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting pathways related to mood and anxiety disorders.
Pharmacological Effects
The pharmacological effects of this compound have been investigated in various studies:
-
Anticancer Activity : Some studies have reported that this compound exhibits cytotoxic effects on cancer cell lines. For instance:
- In vitro assays indicated a significant reduction in cell viability in breast and prostate cancer cell lines.
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
-
Neuroprotective Effects : Research has shown potential neuroprotective properties:
- Animal models demonstrated that the compound could reduce neuronal death in models of neurodegenerative diseases.
- It appears to modulate oxidative stress pathways and enhance neurotrophic factor signaling.
Table 1: Summary of Biological Activities
Activity Type | Model Used | Findings |
---|---|---|
Anticancer | Breast Cancer Cell Lines | Significant cytotoxicity observed (IC50 = 10 µM) |
Prostate Cancer Cell Lines | Induction of apoptosis noted | |
Neuroprotection | Rat Model of Alzheimer's | Reduced neuronal death by 30% |
Enhanced BDNF levels |
Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various benzhydryl derivatives including our compound. The results showed that treatment with 1-benzhydryl-3-(3,3-dimethyl-4-oxo...) led to a dose-dependent decrease in tumor growth in xenograft models. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
Case Study: Neuroprotective Effects
In a separate investigation focusing on neuroprotection, researchers administered the compound in a mouse model of Alzheimer's disease. The results indicated a significant decrease in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests . This suggests that the compound may have therapeutic potential for neurodegenerative conditions.
Properties
IUPAC Name |
1-benzhydryl-3-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-25(2)16-31-21-14-13-19(15-20(21)27-23(25)29)26-24(30)28-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,22H,16H2,1-2H3,(H,27,29)(H2,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWRNYSKTYIKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.